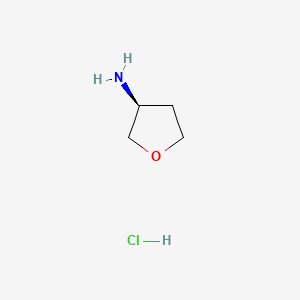

(S)-Tetrahydrofuran-3-amine hydrochloride

Beschreibung

Contextual Significance of Chiral Amines in Contemporary Organic Chemistry

Chiral amines are organic compounds containing an amine group attached to a chiral center. alfachemic.com They are of paramount importance in modern organic chemistry, primarily due to their prevalence in biologically active molecules. It is estimated that between 40% and 45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov This widespread presence underscores their critical role in molecular recognition and interaction with biological targets such as enzymes and receptors.

Beyond their presence in final drug products, chiral amines are extensively used as synthetic intermediates, chiral auxiliaries for controlling stereochemistry in reactions, and as organocatalysts for asymmetric synthesis. alfachemic.comnih.govsigmaaldrich.com Their ability to form enamines or imines allows them to catalyze a variety of chemical transformations, including aldol (B89426) and Mannich reactions, with high enantioselectivity. alfachemic.com The synthesis of optically pure chiral amines is a major focus of chemical research, with methods like asymmetric hydrogenation of imines being one of the most direct and efficient approaches. nih.gov

The Tetrahydrofuran (B95107) Motif as a Privileged Scaffold in Drug Discovery

The tetrahydrofuran (THF) ring is a five-membered saturated cyclic ether that is a common structural feature in a wide array of natural products and synthetic molecules with significant biological activity. x-mol.netnih.govresearchgate.net In medicinal chemistry, the THF motif is considered a "privileged scaffold" because its incorporation into a molecule can confer favorable physicochemical and pharmacokinetic properties. The oxygen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov

The utility of the THF scaffold is demonstrated by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). x-mol.netnih.gov These pharmaceuticals span a range of therapeutic areas, including antiviral agents like the HIV protease inhibitor Darunavir. x-mol.netnih.gov The stability and conformational flexibility of the THF ring make it an attractive component for designing new therapeutic agents. researchgate.neteschemy.com

Strategic Importance of (S)-Tetrahydrofuran-3-amine Hydrochloride as a Chiral Building Block

This compound strategically combines the key features of both a chiral amine and a privileged tetrahydrofuran scaffold. This duality makes it a highly valuable building block for the synthesis of complex, high-value molecules. bldpharm.com Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is often a requirement for optimal therapeutic effect and safety.

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. google.com Notably, it is used in the preparation of inhibitors for enzymes such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), which are investigated for various metabolic conditions. chemicalbook.comchemicalbook.com The synthesis of this compound itself can be achieved through multi-step processes, for instance, starting from readily available chiral precursors like L-aspartic acid. google.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 204512-95-8 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₄H₁₀ClNO | chemicalbook.comchemicalbook.com |

| Molecular Weight | 123.58 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | White to off-white solid/crystal | chemicalbook.comchembk.com |

| Storage | Under inert gas at 2-8°C | chemicalbook.comchemicalbook.com |

| SMILES | N[C@@H]1COCC1.Cl | chemicalbook.comchemicalbook.com |

| InChIKey | MHOVLDXJDIEEMJ-WCCKRBBISA-N | chemicalbook.comchemicalbook.com |

Examples of FDA-Approved Drugs Containing a Tetrahydrofuran Motif

| Drug Name | Therapeutic Class |

| Darunavir | Antiviral (HIV Protease Inhibitor) |

| Terazosin | Alpha-blocker (for BPH and hypertension) |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185756-83-5 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:2), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185756-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30595393 | |

| Record name | (3S)-Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204512-95-8 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry Applications and Pharmacological Target Engagement

Design and Synthesis of Derivatives as Enzyme Inhibitors

The amine functionality and chiral tetrahydrofuran (B95107) ring of (S)-Tetrahydrofuran-3-amine hydrochloride make it a valuable precursor for designing enzyme inhibitors, where specific stereochemistry is often critical for potent and selective activity.

Development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid. google.com Elevated cortisol levels are associated with metabolic syndrome, type 2 diabetes, obesity, and other conditions. google.com Consequently, inhibiting 11β-HSD1 is a promising therapeutic strategy for these diseases.

The (S)-Tetrahydrofuran-3-amine scaffold is a key component in the synthesis of potent 11β-HSD1 inhibitors. Research has focused on incorporating bulky, lipophilic groups, such as adamantane, to achieve high inhibitory activity. nih.gov For instance, a series of thiazolidine derivatives featuring an adamantyl group were synthesized and evaluated for their ability to inhibit 11β-HSD1. nih.gov While the initial lead compound showed weak activity, systematic modification of substituents led to significant improvements in potency. nih.gov One of the most potent compounds from this class, Compound 8g (E) , demonstrated excellent in vitro inhibitory activity against human 11β-HSD1, along with good selectivity over the related 11β-HSD2 isozyme and favorable metabolic stability and pharmacokinetic profiles. nih.gov This compound also showed significant inhibition of 11β-HSD1 in animal models and improved glycemic control in KKAy mice, a model for type 2 diabetes. nih.gov

| Compound | Description | Human 11β-HSD1 IC₅₀ (nM) |

|---|---|---|

| Compound 5a | Initial lead adamantyl thiazolidine derivative | >1000 |

| Compound 8g (E) | Optimized adamantyl thiazolidine derivative | 14 |

Exploration of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Information on the direct use of this compound in the synthesis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors is not available in the reviewed literature. While mPGES-1 is a key target for developing next-generation anti-inflammatory drugs, and various inhibitor scaffolds have been explored, a direct synthetic link to this specific chiral amine has not been established. nih.govnih.govresearchgate.net

Modulators of G-Protein-Coupled Receptors (GPCRs)

The defined stereochemistry of this compound is leveraged in the design of ligands for GPCRs, where precise molecular geometry is essential for selective binding and functional modulation.

Ligand Design for GPR6 Modulation

G-protein-coupled receptor 6 (GPR6) is an orphan receptor primarily expressed in the medium spiny neurons of the brain's striatum. researchgate.net This receptor is implicated in neurological conditions, and its high constitutive activity makes it a therapeutic target for diseases like Parkinson's disease. researchgate.netfigshare.com Modulating this receptor with inverse agonists can help rebalance the neural circuitry affected by the disease. acs.org

A notable GPR6 inverse agonist developed from a scaffold incorporating a tetrahydrofuran-amine moiety is CVN424 ((R)-1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-((tetrahydrofuran-3-yl)amino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethan-1-one). doi.orgnih.gov This potent and selective molecule is a first-in-class, non-dopaminergic therapy that has advanced to clinical trials for treating motor fluctuations associated with Parkinson's disease. researchgate.netacs.org The design of CVN424 features the (R)-tetrahydrofuran-3-yl amine group, which makes a crucial hydrogen bond interaction with the Thr319 residue in the GPR6 binding pocket. acs.org

Structure-Activity Relationship (SAR) Studies for GPR6 Ligands

The development of CVN424 involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. acs.org The initial high-throughput screening hit was a compound containing a acs.orgacs.orgnih.gov-oxadiazole ring, which was replaced with a quinoxaline scaffold to improve drug-like properties. acs.org

Subsequent SAR exploration focused on three key regions of the molecule:

The "Western" Fragment: Replacing an initial benzyl-piperazine group with a phenolic-piperidine moiety significantly improved metabolic stability and modestly enhanced selectivity against the related GPR3 and GPR12 receptors. acs.org

The "Eastern" Fragment: The amine substituent was found to be critical. The introduction of small, cyclic amines was explored. The (R)-tetrahydrofuran-3-amine group provided a superior balance of potency and properties compared to other analogs.

The Core Scaffold: Modifications to the quinoxaline core, particularly partial saturation, led to a breakthrough in selectivity. Combining the optimized phenolic-piperidine "western" fragment with a partially saturated core and a cyclopropylamine at the "eastern" position resulted in a compound with 40-fold selectivity over GPR3 and 120-fold over GPR12. acs.org This systematic optimization ultimately led to the identification of CVN424 as the clinical candidate. acs.org

| Compound Modification | Key Change | Impact on Activity/Properties |

|---|---|---|

| Scaffold Replacement | Replaced oxadiazole ring with a quinoxaline ring | Improved drug-like properties and provided vectors for SAR exploration. acs.org |

| "Western" Fragment | Substituted benzyl-piperazine with phenolic-piperidine | Improved metabolic stability and selectivity. acs.org |

| Core Modification | Partial saturation of the quinoxaline core | Dramatically improved selectivity over GPR3 and GPR12. acs.org |

| "Eastern" Amine | Incorporation of (R)-tetrahydrofuran-3-amine | Provided optimal potency and physicochemical properties for the final candidate. nih.gov |

Investigation into Other Therapeutic Areas and Biological Pathways

The tetrahydrofuran structural motif, particularly when functionalized with an amine, is a privileged scaffold in drug discovery beyond the targets previously discussed. One of the most significant applications is in the development of inhibitors for HIV-1 protease, an enzyme essential for the lifecycle of the HIV virus. nih.gov

The FDA-approved drug Darunavir , a highly potent HIV-1 protease inhibitor, features a bis-tetrahydrofuran (bis-THF) ligand. nih.gov The design of this and related inhibitors is based on the "backbone binding concept," which aims to form robust hydrogen bonds with the main-chain atoms of the enzyme's active site. nih.govpitt.edu This strategy helps maintain potency against drug-resistant viral strains, as mutations in the active site primarily alter the side chains of amino acids, leaving the backbone largely intact. pitt.edu

Building on this concept, researchers have incorporated basic amines into the bis-THF ring system to create additional hydrogen bonding interactions in the flap region of the protease. nih.gov A series of inhibitors with an amino-bis-THF P2-ligand were synthesized and showed very potent enzyme inhibitory and antiviral activity. nih.gov For example, an inhibitor with a C4-isopropylamine functionality on the bis-THF ring (Compound 25j ) showed an IC₅₀ of 0.34 nM against wild-type HIV, representing a more than tenfold improvement over Darunavir. nih.gov These compounds demonstrated the value of the amino-tetrahydrofuran scaffold in designing next-generation antiviral agents. nih.gov

| Compound | Description | Antiviral IC₅₀ (nM) vs. Wild-Type HIV-1 |

|---|---|---|

| Darunavir | FDA-approved protease inhibitor with bis-THF ligand | 3.5 |

| Compound 25f | Derivative with a C4-dimethylamine on the bis-THF ligand | 0.82 |

| Compound 25i | Derivative with a C4-ethylamine on the bis-THF ligand | 0.58 |

| Compound 25j | Derivative with a C4-isopropylamine on the bis-THF ligand | 0.34 |

Anti-inflammatory and Immunomodulatory Agents

Derivatives of this compound are instrumental in the development of 11β-HSD1 inhibitors, which exhibit significant anti-inflammatory and immunomodulatory properties. The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, a potent endogenous glucocorticoid. patsnap.compatsnap.com By blocking this conversion, inhibitors synthesized from this chiral amine can effectively reduce local cortisol concentrations in inflamed tissues. patsnap.com This localized reduction of cortisol helps to modulate the immune response and alleviate inflammation, offering a potential therapeutic approach for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. patsnap.com

The action of these inhibitors is particularly relevant in the context of chronic inflammation where prolonged exposure to high levels of glucocorticoids can have detrimental effects. While glucocorticoids are potent anti-inflammatory agents, their systemic use is associated with significant side effects. nih.gov 11β-HSD1 inhibitors offer a more targeted approach by dampening glucocorticoid activity at the site of inflammation without causing systemic immunosuppression. nih.gov Research has shown that 11β-HSD1 is induced by pro-inflammatory cytokines, and its inhibition can lead to a reduction in inflammatory cell recruitment and the production of pro-inflammatory mediators. nih.govnih.gov

| Therapeutic Target | Mechanism of Action of Derivatives | Potential Applications |

|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition of the conversion of inactive cortisone to active cortisol, leading to reduced local glucocorticoid levels. | Rheumatoid arthritis, Inflammatory bowel disease, Atherosclerosis, Pulmonary fibrosis. patsnap.comnih.govnih.gov |

Neurodegenerative Disorder Therapeutics (e.g., Alzheimer's Disease, Epilepsy)

The application of this compound derivatives extends to the field of neurodegenerative disorders, primarily through the inhibition of 11β-HSD1. Elevated levels of glucocorticoids in the brain are associated with age-related cognitive decline and neurodegenerative diseases like Alzheimer's. patsnap.comprobiologists.com Preclinical studies suggest that by reducing the production of cortisol in the brain, 11β-HSD1 inhibitors may offer neuroprotective effects. patsnap.comresearchgate.net

In the context of Alzheimer's disease, research indicates that 11β-HSD1 inhibition can lead to cognitive improvements. semanticscholar.orgmdpi.com Some studies in animal models have shown that treatment with 11β-HSD1 inhibitors can decrease the number of β-amyloid (Aβ) plaques in the cerebral cortex, a hallmark of Alzheimer's pathology. semanticscholar.org This is potentially linked to an increase in insulin-degrading enzyme, which is involved in Aβ breakdown and is regulated by glucocorticoids. semanticscholar.org Furthermore, chronic treatment with these inhibitors has been shown to prevent cognitive decline in mouse models of Alzheimer's disease. semanticscholar.org While the translation of these findings to clinical efficacy in humans is still under investigation, the potential of 11β-HSD1 inhibitors as cognitive enhancers in age-associated memory impairment and Alzheimer's dementia is a significant area of research. semanticscholar.orgnih.gov

| Neurodegenerative Disorder | Therapeutic Rationale for 11β-HSD1 Inhibition | Key Research Findings |

|---|---|---|

| Alzheimer's Disease | Reduction of excess glucocorticoids in the brain, which are linked to cognitive decline and Aβ plaque pathology. | Improved memory in animal models, reduction of Aβ plaques, and prevention of cognitive decline. semanticscholar.org |

| Age-Associated Memory Impairment | Mitigation of the effects of chronic exposure to elevated glucocorticoids on cognitive function. | Potential as cognitive enhancers. semanticscholar.org |

Oncological Research and Cancer Treatment Strategies (e.g., Breast Cancer, Gastric Tumorigenesis, Ovarian Epithelial Cancer)

The role of glucocorticoids and their metabolism through 11β-HSD in oncology presents a potential therapeutic avenue for derivatives of this compound. In certain cancers, the local concentration of active glucocorticoids can influence tumor growth and progression.

In breast cancer, for instance, glucocorticoids can have an antiproliferative effect. nih.gov However, breast cancer cells can exhibit high oxidative activity of 11β-HSD, which deactivates glucocorticoids to their inactive 11-dehydro metabolites. nih.gov This enzymatic shield protects the cancer cells from the antiproliferative action of glucocorticoids. nih.gov By inhibiting 11β-HSD, the intracellular concentration of active glucocorticoids can be maintained, thereby enhancing their antiproliferative effects. nih.gov Studies have shown that inhibiting 11β-HSD in breast cancer cell lines significantly increases the antiproliferative effect of glucocorticosteroids. nih.gov Furthermore, a decrease in 11β-HSD type 1 expression has been observed in breast cancer tissue compared to adjacent normal tissue, suggesting a role for this enzyme in the development or progression of the cancer. nih.gov

In ovarian cancer, increased activity of type 2 11β-HSD, which inactivates cortisol, has been observed in cancerous tissues compared to normal ovarian tissue. researchgate.net This suggests that decreased local cortisol levels may contribute to neoplastic transformation and tumor proliferation by diminishing the anti-inflammatory action of cortisol. researchgate.net While this points to a different isoform of the enzyme, it highlights the importance of local glucocorticoid metabolism in ovarian cancer, suggesting that modulation of 11β-HSD activity could be a therapeutic strategy.

Cardiovascular and Respiratory System Interventions

Derivatives of this compound, through their role as precursors to 11β-HSD1 inhibitors, have significant potential in the treatment of cardiovascular and respiratory diseases. Inhibition of 11β-HSD1 has been shown to be atheroprotective and can lead to improvements in cardiovascular risk factors. nih.gov

Atherosclerosis, a chronic inflammatory disease, is a key underlying cause of many cardiovascular events. nih.gov While glucocorticoids have anti-inflammatory properties, chronic excess can worsen atherosclerosis. nih.gov 11β-HSD1 inhibition offers a targeted approach to modulate glucocorticoid action within the vasculature, independent of systemic risk factors. nih.gov Studies have shown that 11β-HSD1 deficiency or inhibition is atheroprotective. nih.gov Furthermore, these inhibitors can generate a cardioprotective lipid profile and improve glycemic control, which are important factors in cardiovascular health. nih.govmdpi.com

In the respiratory system, research has pointed to the potential of 11β-HSD1 inhibitors in treating pulmonary fibrosis. A specific 11β-HSD1 inhibitor was found to alleviate pulmonary fibrosis in mouse models by inhibiting endothelial-to-mesenchymal transition and M2 macrophage polarization. nih.gov This suggests that targeting 11β-HSD1 could be a promising clinical strategy for this debilitating lung disease. nih.gov

| System | Disease | Therapeutic Rationale for 11β-HSD1 Inhibition | Key Research Findings |

|---|---|---|---|

| Cardiovascular | Atherosclerosis | Modulation of local glucocorticoid action and inflammation within the vasculature. | Atheroprotective effects, improved lipid profile, and enhanced glycemic control. nih.govmdpi.com |

| Respiratory | Pulmonary Fibrosis | Inhibition of endothelial-to-mesenchymal transition and M2 macrophage polarization. | Alleviation of pulmonary fibrosis in animal models. nih.gov |

Psychoneurological Disorders (e.g., Parkinson's Disease, Schizophrenia, Bipolar Disorders, Depression)

The link between glucocorticoid dysregulation and psychoneurological disorders suggests a potential therapeutic role for 11β-HSD1 inhibitors derived from this compound. Elevated cortisol levels are often observed in patients with depression, and modulating cortisol levels in the brain is a potential strategy for treatment. patsnap.com While direct evidence for the use of these specific derivatives in Parkinson's disease, schizophrenia, or bipolar disorders is limited, the general principle of targeting the hypothalamic-pituitary-adrenal (HPA) axis through 11β-HSD1 inhibition is an area of active investigation for various psychiatric and neurological conditions. nih.govoup.com

Emerging evidence suggests that 11β-HSD1 inhibitors may have a therapeutic role in neurological and psychiatric disorders, although clinical translation has been challenging. nih.govnih.govoup.com The potential benefits are thought to stem from the reduction of excessive glucocorticoid effects on the brain, which can contribute to mood dysfunction and cognitive impairment. patsnap.comnih.gov Further research is needed to establish the efficacy of 11β-HSD1 inhibitors in these specific psychoneurological disorders.

Prodrug Design and Biopharmaceutical Considerations

Strategies for Enhanced Bioavailability and Targeted Delivery

While this compound serves as a crucial intermediate, the final drug candidates derived from it may face biopharmaceutical challenges such as poor solubility or limited bioavailability. Prodrug strategies offer a viable approach to overcome these limitations. researchgate.netnih.gov For amine-containing compounds, several prodrug approaches can be considered to enhance their delivery and efficacy.

One common strategy is N-acylation to form amides or carbamates. nih.gov While simple amides are often too stable for in vivo hydrolysis, more labile N-acyl derivatives can be designed. nih.gov Another approach involves the use of (acyloxy)alkyl carbamates, which are designed to be cleaved by esterases to release the parent amine. researchgate.net

Targeted delivery can be achieved by attaching moieties that are recognized by specific transporters. For instance, derivatization with amino acids can target intestinal peptide transporters like PEPT1, thereby improving oral absorption. nih.gov Another sophisticated approach is the "trimethyl lock" system, where a phenolic amide is designed to undergo facile, pH-dependent cyclization to release the amine drug. nih.gov These strategies, while not yet specifically reported for derivatives of this compound, represent potential avenues for optimizing the pharmacokinetic properties of future drug candidates synthesized from this versatile building block.

Stereochemical Investigations and Enantiomeric Control in Research

Significance of Enantiomeric Purity in Biological Activity

The enantiomeric purity of a chiral molecule, which refers to the presence of one enantiomer to the exclusion of the other, is of paramount importance in drug design and development. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug molecule, leading to stereoselective interactions.

A compelling example of the significance of the stereochemistry of the 3-aminotetrahydrofuran (B1273345) moiety is found in the development of HIV-1 protease inhibitors. Research by Ghosh and colleagues involved the synthesis and biological evaluation of a series of inhibitors where the P2 ligand was derived from either (S)- or (R)-tetrahydrofuran-3-amine. Their findings demonstrated a clear stereochemical preference in the biological activity of these compounds. For instance, in one pair of synthesized inhibitors, the compound incorporating the (S)-tetrahydrofuran-3-amine moiety exhibited a significantly lower inhibition constant (Ki) against HIV-1 protease compared to its (R)-enantiomer, indicating a more potent inhibitory activity. researchgate.net

This difference in potency underscores the necessity of using enantiomerically pure starting materials like (S)-Tetrahydrofuran-3-amine hydrochloride. The use of a single, highly pure enantiomer can lead to drugs with improved therapeutic indices, as the inactive or less active enantiomer, which could contribute to off-target effects or a higher metabolic load, is eliminated. Patent literature for medicaments derived from 3-amino-tetrahydrofuran derivatives often specifies the requirement for high optical purity, typically an enantiomeric excess of greater than 96% and preferably greater than 98%. google.com

| Inhibitor | Stereochemistry of Tetrahydrofuranamine Moiety | HIV-1 Protease Inhibition Constant (Ki) |

|---|---|---|

| Squaramide Derivative 3e | (S) | Data not explicitly provided in the abstract, but synthesized from (S)-tetrahydrofuran-3-amine. |

| Squaramide Derivative 3f | (R) | Data not explicitly provided in the abstract, but synthesized from (R)-tetrahydrofuran-3-amine. |

Note: While the specific Ki values for the (S) and (R) squaramide derivatives are not detailed in the provided abstract, the study highlights the synthesis of both enantiomers for biological evaluation, a common practice to determine stereochemical effects on activity. researchgate.net

Methods for Chiral Purity Assessment

Given the critical importance of enantiomeric purity, robust analytical methods are essential to determine the enantiomeric excess (ee) of this compound and its derivatives. The most commonly employed techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For derivatives of 3-amino-tetrahydrofuran, a patent for a related compound specifies the use of a Chiralpak AD-H column. The mobile phase consisted of 95% heptane (B126788) and 5% isopropanol, with detection at 220 nm. Under these conditions, the (S)-isomer and (R)-isomer were successfully resolved with distinct retention times of 9.3 minutes and 10.1 minutes, respectively. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum. For chiral amines, various CSAs and CDAs have been developed. For instance, chiral phosphazane reagents have been shown to be effective in the measurement of the enantiomeric excess of chiral amines via ³¹P NMR spectroscopy. cam.ac.uk This method involves the in-situ reaction of the chiral amine with the CDA, resulting in sharp and well-resolved signals for the resulting diastereomers, allowing for direct determination of the enantiomeric excess by integration. Another approach involves the use of in-situ fluorine-labeling of amines followed by the addition of a cationic cobalt(III) complex, which leads to baseline peak separations of the enantiomers in the ¹⁹F NMR spectrum. nih.gov

| Method | Principle | Application Example for Aminotetrahydrofuran Derivatives |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Use of a Chiralpak AD-H column with a heptane/isopropanol mobile phase to separate (S) and (R) isomers of a 3-amino-tetrahydrofuran-3-carboxylic acid ester. google.com |

| NMR Spectroscopy with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives with distinct NMR signals for each enantiomer. | General methods for chiral amines using chiral solvating or derivatizing agents are applicable. cam.ac.uknih.gov |

Influence of Stereochemistry on Ligand-Target Interactions

The stereochemistry of a ligand, such as a drug molecule containing the (S)-tetrahydrofuran-3-amine moiety, has a profound influence on its interaction with a biological target. The precise three-dimensional arrangement of atoms in the ligand determines its ability to fit into the binding site of a protein, which is also a complex three-dimensional structure. A good fit, often described by a "lock and key" or "induced fit" model, is essential for high-affinity binding and subsequent biological effect.

The differential activity observed between enantiomers of drugs derived from 3-aminotetrahydrofuran can be attributed to the specific molecular interactions at the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The (S)-configuration of the tetrahydrofuran-3-amine moiety may position key functional groups in an optimal orientation for interaction with specific amino acid residues in the target protein's binding pocket, whereas the (R)-configuration would present a different, less favorable orientation.

In the case of the HIV-1 protease inhibitors developed by Ghosh et al., an energy-minimized model of one of the inhibitors revealed the major molecular interactions between the active site of HIV-1 protease and the tetrahydrofuranyl squaramide scaffold. researchgate.net Such computational modeling studies are invaluable for understanding the structural basis of stereoselectivity. They can visualize how, for example, the oxygen atom of the tetrahydrofuran (B95107) ring in the (S)-enantiomer might act as a hydrogen bond acceptor with a specific residue in the enzyme, an interaction that may be sterically hindered or impossible for the (R)-enantiomer. These detailed insights into ligand-target interactions at the atomic level are crucial for the rational design of more potent and selective drugs.

| Compound Name |

|---|

| This compound |

| (R)-Tetrahydrofuran-3-amine |

| (S)-3-amino-tetrahydrofuran-3-carboxylic acid ester |

| (R)-3-amino-tetrahydrofuran-3-carboxylic acid ester |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of (S)-Tetrahydrofuran-3-amine hydrochloride, might interact with a biological target, typically a protein.

Given that (S)-Tetrahydrofuran-3-amine is a key intermediate in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, molecular docking studies are crucial for designing novel and potent drug candidates. In a typical study, the three-dimensional structure of the 11β-HSD1 enzyme is obtained from a protein data bank. A library of virtual compounds, incorporating the (S)-Tetrahydrofuran-3-amine scaffold, is then docked into the active site of the enzyme.

The docking simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site. For instance, the amine group of the tetrahydrofuran (B95107) moiety could act as a hydrogen bond donor or acceptor, while the tetrahydrofuran ring itself might engage in hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results of (S)-Tetrahydrofuran-3-amine Derivatives with 11β-HSD1

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Compound A | -8.5 | Tyr183, Ser170 | Tyr183 (OH), Ser170 (OH) | Leu126, Val180 |

| Compound B | -7.9 | Tyr183, Asn119 | Tyr183 (OH) | Ile121, Met179 |

| Compound C | -9.2 | Ser170, Gly184 | Ser170 (OH), Gly184 (NH) | Leu126, Ile230 |

This table presents hypothetical data based on typical results from molecular docking studies of 11β-HSD1 inhibitors.

These computational models help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. These calculations can provide detailed insights into reaction mechanisms, transition states, and reaction energetics.

For this compound, quantum chemical methods such as Density Functional Theory (DFT) can be used to investigate various chemical transformations. For example, in the synthesis of more complex molecules from this starting material, these calculations can help in understanding the reaction pathways, identifying the most likely transition states, and predicting the activation energies. This information is critical for optimizing reaction conditions to improve yield and selectivity.

A hypothetical study might involve modeling the N-acylation of (S)-Tetrahydrofuran-3-amine. DFT calculations could be used to map the potential energy surface of the reaction, identifying the key intermediates and transition states.

Table 2: Hypothetical DFT Calculation Results for the N-acylation of (S)-Tetrahydrofuran-3-amine

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -20.1 |

This table illustrates hypothetical energy values for key points along a reaction coordinate, as would be determined by quantum chemical calculations.

By understanding the energetic landscape of the reaction, chemists can make informed decisions about catalysts, solvents, and temperature to achieve the desired outcome.

Conformational Analysis and Prediction of Stereoselectivity

The three-dimensional shape or conformation of a molecule is crucial for its biological activity and chemical reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a chiral molecule like (S)-Tetrahydrofuran-3-amine, understanding its conformational preferences is essential.

These studies can predict the most stable conformer in different environments (e.g., in the gas phase or in a solvent). This information is vital for understanding how the molecule will interact with other molecules, including enzymes and chiral catalysts. Furthermore, in reactions involving this chiral amine, conformational analysis can help in predicting the stereoselectivity of the outcome. By modeling the transition states leading to different stereoisomers, it is possible to predict which product will be favored.

Table 3: Hypothetical Relative Energies of (S)-Tetrahydrofuran-3-amine Conformers

| Conformer | Ring Pucker | Amine Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C2-endo) | Equatorial | 0.0 |

| 2 | Envelope (C2-endo) | Axial | 1.2 |

| 3 | Twist (T3) | Equatorial | 0.8 |

| 4 | Twist (T3) | Axial | 2.0 |

This table presents hypothetical data illustrating the relative energies of different conformations, which can be obtained through computational analysis.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

In the context of developing 11β-HSD1 inhibitors from this compound, a QSAR study would involve a dataset of derivatives with known inhibitory activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. These descriptors can include electronic, steric, and hydrophobic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors.

Table 4: Example of a Simplified QSAR Equation and Relevant Descriptors

| Descriptor | Description | Coefficient |

| LogP | Lipophilicity | +0.5 |

| TPSA | Topological Polar Surface Area | -0.2 |

| MW | Molecular Weight | -0.01 |

| H-bond Donors | Number of Hydrogen Bond Donors | +0.8 |

This table provides a simplified, hypothetical example of a QSAR model, showing the contribution of different descriptors to the predicted activity.

Cheminformatics tools can be used to manage the large datasets involved in QSAR studies, perform virtual screening of compound libraries, and analyze the chemical space of the designed inhibitors. These approaches are integral to modern lead optimization processes in drug discovery.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly embracing sustainable and green chemistry principles to minimize environmental impact and enhance efficiency. The synthesis of chiral molecules like (S)-Tetrahydrofuran-3-amine hydrochloride is a key area for the implementation of these approaches. Future research is focused on developing more environmentally benign and atom-economical synthetic routes.

One promising avenue is the use of biocatalysis , which employs enzymes to perform highly selective chemical transformations under mild conditions. For instance, the enzymatic asymmetric reduction of a precursor ketone could yield the corresponding chiral alcohol, (S)-3-hydroxytrahydrofuran, which can then be converted to the amine. Alcohol dehydrogenases are being explored for such reductions. Furthermore, transaminases offer a direct route to chiral amines from ketones, providing a greener alternative to traditional chemical methods that often involve harsh reagents and protecting group manipulations.

Another key strategy is the utilization of renewable starting materials . A documented synthetic pathway for this compound starts from L-aspartic acid, a readily available and renewable amino acid. This approach aligns with green chemistry principles by reducing reliance on petrochemical feedstocks.

Asymmetric hydrogenation represents another powerful tool for the enantioselective synthesis of chiral amines. This method is highly atom-economical, often proceeding with high efficiency and selectivity, thereby reducing waste generation. The development of novel catalysts for the asymmetric hydrogenation of prochiral enamines or other suitable precursors could provide a direct and sustainable route to (S)-Tetrahydrofuran-3-amine.

| Green Synthesis Approach | Key Advantages | Relevance to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzymatic reduction to chiral alcohol precursor; Direct amination using transaminases. |

| Renewable Starting Materials | Reduced carbon footprint, sustainability | Synthesis from L-aspartic acid. |

| Asymmetric Hydrogenation | High atom economy, high efficiency and selectivity | Direct enantioselective synthesis from prochiral precursors. |

Application in Novel Chemical Biology Probes

The unique stereochemistry and structural features of this compound make it an attractive scaffold for the development of novel chemical biology probes. These tools are instrumental in studying biological processes at the molecular level. While the direct application of this specific compound as a probe is not yet widely reported, its structure offers significant potential for modification and incorporation into larger probe architectures.

Future research could focus on derivatizing the amine group with fluorophores to create fluorescent probes for cellular imaging. The tetrahydrofuran (B95107) ring system can influence the photophysical properties of the attached dye and its localization within the cell. Such probes could be designed to target specific enzymes or receptors, allowing for the visualization of their activity and distribution in living systems.

Furthermore, the incorporation of radioisotopes into the this compound scaffold could lead to the development of novel positron emission tomography (PET) imaging agents. The chirality of the molecule can be crucial for specific binding to biological targets, and PET probes based on this scaffold could enable non-invasive imaging of disease-related processes in vivo.

The development of photoaffinity labels or biotinylated derivatives of this compound is another promising area. These probes can be used to identify and isolate the binding partners of bioactive molecules that incorporate this scaffold, thereby elucidating their mechanism of action.

Development of Multifunctional Therapeutic Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The this compound scaffold, already a component of molecules targeting specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), holds promise for the design of such multifunctional therapeutic agents.

The principle of polypharmacology , where a single drug interacts with multiple targets, can be intentionally designed to achieve a synergistic therapeutic effect or to address different aspects of a disease. The tetrahydrofuran ring and the chiral amine of the title compound can serve as key pharmacophoric features for binding to one target, while other parts of a larger molecule can be designed to interact with a second or even a third target.

For instance, a molecule incorporating the (S)-Tetrahydrofuran-3-amine moiety could be designed to inhibit not only 11β-HSD1 but also another enzyme involved in a related metabolic pathway, potentially offering a more comprehensive treatment for metabolic disorders. This approach could lead to drugs with improved efficacy and a reduced likelihood of developing resistance.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. These computational tools can be applied to various stages, from target identification to lead optimization and synthesis planning. The integration of AI and ML with research on this compound and its derivatives can significantly accelerate the discovery of new therapeutic agents.

Virtual screening of large compound libraries is a key application of AI in drug discovery. eurofinsdiscovery.com Machine learning models can be trained on existing data to predict the biological activity of new molecules containing the (S)-Tetrahydrofuran-3-amine scaffold against a variety of targets. This allows for the rapid identification of promising hit compounds for further experimental validation.

AI can also be employed in de novo drug design , where algorithms generate novel molecular structures with desired properties. By using the (S)-Tetrahydrofuran-3-amine moiety as a starting point or a building block, AI can design new drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

Furthermore, machine learning algorithms can be used to optimize synthetic routes . By analyzing vast amounts of reaction data, ML models can predict the optimal reaction conditions, catalysts, and reagents for the synthesis of derivatives of this compound, making the process more efficient and cost-effective. nih.govbeilstein-journals.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Rapid identification of new biological targets for compounds containing this scaffold. |

| De Novo Drug Design | Algorithmic generation of novel molecules with desired properties. | Design of new therapeutic agents with optimized efficacy and safety profiles. |

| Synthesis Optimization | Prediction of optimal reaction conditions and pathways. | More efficient and sustainable synthesis of derivatives and analogs. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early-stage identification of candidates with favorable drug-like properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-tetrahydrofuran-3-amine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination in tetrahydrofuran (THF) as the solvent. For example, reacting tetrachloromonospirophosphazene derivatives with diamines in THF at room temperature for 72 hours, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction progress is tracked via thin-layer chromatography (TLC) to monitor product formation and byproduct removal (e.g., filtration of triethylammonium chloride salts) .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer : Key techniques include:

- Melting point analysis : Compare observed values (e.g., ~230–250°C for similar aminotetrahydrofuran derivatives) with literature data .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and amine proton environments.

- Mass spectrometry (MS) : Validate molecular weight (123.6 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential HCl vapor release.

- Dispose of waste via approved hazardous waste contractors, as improper handling may generate toxic byproducts .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in chiral resolution?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Optimize retention times using (R)-enantiomer controls (CAS 111769-26-7) for comparison .

- Circular dichroism (CD) : Confirm optical activity at 220–260 nm.

- Challenges : Baseline separation may require derivatization (e.g., with Marfey’s reagent) to enhance stereochemical discrimination .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer :

- Solvent selection : THF or dichloromethane (DCM) enhances solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) minimize racemization during amide bond formation.

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) to improve enantioselectivity .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via HPLC-MS.

- pH dependence : Stability peaks at pH 4–6; acidic/basic conditions promote hydrolysis of the tetrahydrofuran ring .

Q. What analytical methods resolve contradictions in reported physicochemical data (e.g., melting point variability)?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Compare thermal profiles (e.g., endothermic peaks) across batches.

- X-ray crystallography : Validate crystal structure to rule out polymorphic variations .

Q. How can researchers design assays to study the compound’s role in modulating enzyme activity or receptor binding?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.